(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate (S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399053
InChI: InChI=1S/C7H8O3S.C5H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-4-1-2-5(8)6-4/h2-5H,1H3,(H,8,9,10);4,7H,1-3H2,(H,6,8)/t;4-/m.0/s1
SMILES:
Molecular Formula: C12H17NO5S
Molecular Weight: 287.33 g/mol

(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13399053

Molecular Formula: C12H17NO5S

Molecular Weight: 287.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate -

Specification

Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
IUPAC Name (5S)-5-(hydroxymethyl)pyrrolidin-2-one;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C7H8O3S.C5H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;7-3-4-1-2-5(8)6-4/h2-5H,1H3,(H,8,9,10);4,7H,1-3H2,(H,6,8)/t;4-/m.0/s1
Standard InChI Key AGADOLNBSCBALT-VWMHFEHESA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N[C@@H]1CO
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)NC1CO

Introduction

(S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate is a chemical compound that combines the structural features of a pyrrolidinone derivative with a sulfonate group derived from 4-methylbenzenesulfonic acid. This compound is of interest in organic chemistry and pharmaceutical research due to its potential applications in drug synthesis and biological activity.

Synthesis

The synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one 4-methylbenzenesulfonate typically involves:

  • Preparation of the pyrrolidinone core: The starting material, such as an amino acid derivative, undergoes cyclization to form the pyrrolidinone ring.

  • Introduction of the hydroxymethyl group: This step involves selective hydroxylation at the 5-position.

  • Sulfonate ester formation: The compound reacts with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Reaction conditions often include mild temperatures and solvents like dichloromethane or ethanol to preserve stereochemistry.

Applications

  • Pharmaceutical Intermediates:

    • The compound's lactam structure is a common motif in bioactive molecules, making it valuable for drug development.

    • Sulfonate esters enhance solubility and bioavailability in medicinal chemistry.

  • Chiral Building Block:

    • The (S)-configuration offers utility in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

  • Biological Activity:

    • While specific data on this compound's activity is limited, similar structures exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Analytical Characterization

To confirm its identity and purity, several analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyDetermines molecular structure and confirms stereochemistry.
Mass SpectrometryVerifies molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies functional groups through characteristic absorption bands.
Elemental AnalysisConfirms empirical formula by analyzing carbon, hydrogen, nitrogen, etc.

Potential Research Directions

  • Biological Evaluation:

    • Screening for antimicrobial or anticancer activity.

    • Studying its role as an enzyme inhibitor or receptor ligand.

  • Derivatization Studies:

    • Modifying the hydroxymethyl or sulfonate groups to explore structure-activity relationships (SAR).

  • Material Science Applications:

    • Investigating its use in polymer synthesis or as a precursor for functional materials.

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